Alprazolam 5-Oxide
Overview
Description
Alprazolam 5-Oxide: is a derivative of alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties. This compound is an oxidized form of alprazolam, which may exhibit different pharmacological properties and metabolic pathways compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alprazolam 5-Oxide typically involves the oxidation of alprazolam. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alprazolam 5-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to alprazolam or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation may produce more highly oxidized derivatives, while reduction can yield alprazolam or other reduced forms.
Scientific Research Applications
Chemistry: Alprazolam 5-Oxide is used in chemical research to study the oxidation and reduction pathways of benzodiazepines. It serves as a model compound for understanding the chemical behavior of oxidized benzodiazepines.
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of oxidized benzodiazepines. It helps in understanding how these compounds are processed in the body and their potential effects on biological systems.
Medicine: this compound may have potential therapeutic applications, although its exact medical uses are still under investigation. Research is ongoing to determine its efficacy and safety in treating various conditions.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other benzodiazepine derivatives. It is also studied for its potential use in developing new medications with improved pharmacological profiles.
Mechanism of Action
Alprazolam 5-Oxide exerts its effects by interacting with the gamma-aminobutyric acid (GABA) type-A receptors in the central nervous system. These receptors are part of the pentameric ligand-gated ion channel superfamily and mediate inhibitory neurotransmission. By enhancing the binding of GABA to these receptors, this compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Alprazolam: The parent compound, widely used for its anxiolytic and sedative effects.
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.
Lorazepam: Known for its anxiolytic and sedative effects, similar to alprazolam.
Uniqueness: Alprazolam 5-Oxide is unique due to its oxidized structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other benzodiazepines. Its distinct chemical structure allows for the exploration of new therapeutic applications and a better understanding of the metabolic pathways of benzodiazepines.
Biological Activity
Alprazolam 5-Oxide is a metabolite of the widely used anxiolytic drug alprazolam, which belongs to the benzodiazepine class. Understanding its biological activity is essential for evaluating its pharmacological effects, potential therapeutic uses, and safety profile. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Alprazolam is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites, including this compound. This metabolite's structure is characterized by an additional oxygen atom at the 5-position of the benzodiazepine ring, which influences its pharmacokinetic properties.
- Chemical Structure :
- Molecular Formula: C17H13ClN4O
- Molecular Weight: 316.76 g/mol
Alprazolam functions as a positive allosteric modulator of the GABA receptor complex. The binding of Alprazolam and its metabolites at the benzodiazepine site enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism underlies its anxiolytic and sedative properties.
Key Mechanisms :
- GABA Receptor Modulation : Alprazolam binds to the α+/γ- interface of GABA receptors, stabilizing their conformation and facilitating chloride ion influx.
- Dopaminergic Effects : Unlike other benzodiazepines, Alprazolam has been shown to increase extracellular dopamine levels in the striatum, which may contribute to its potential for misuse .
Adverse Effects
The side effects associated with Alprazolam use often extend to its metabolites:
- Drowsiness
- Dizziness
- Cognitive impairment
- Withdrawal symptoms upon discontinuation
Case Studies and Clinical Findings
- Withdrawal Symptoms : A study involving patients discontinuing Alprazolam highlighted withdrawal symptoms such as heightened sensory perception and seizures occurring within 24-72 hours after cessation .
- Efficacy in Panic Disorder : Clinical trials have shown that patients treated with Alprazolam experienced a significant reduction in panic attack frequency compared to those receiving placebo .
Table 1: Pharmacokinetic Profile of Alprazolam and Its Metabolites
Parameter | Alprazolam | This compound |
---|---|---|
Half-life (hours) | 11.2 | Not well defined |
Volume of Distribution (L/kg) | 0.8 - 1.3 | Not specified |
Protein Binding (%) | ~80% | Not specified |
Clearance (mL/min/kg) | 0.9 - 2.1 | Not specified |
Table 2: Common Adverse Effects of Alprazolam
Adverse Effect | Incidence (%) |
---|---|
Drowsiness | 41.0 |
Depression | 13.9 |
Confusion | 9.9 |
Dry Mouth | 14.7 |
Research Findings
Recent studies have focused on the environmental impact and removal processes for alprazolam from wastewater, indicating its persistence in aquatic environments and potential ecological risks . Furthermore, investigations into the pharmacodynamics of Alprazolam suggest that its metabolites may possess distinct biological activities that warrant further exploration.
Properties
IUPAC Name |
8-chloro-1-methyl-5-oxido-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-5-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21(23)17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYAIKHHRCPZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184901 | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30896-65-2 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-phenyl-, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30896-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC303007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alprazolam 5-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Y8DX3LMP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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